2-Phenyladamantane

Übersicht

Beschreibung

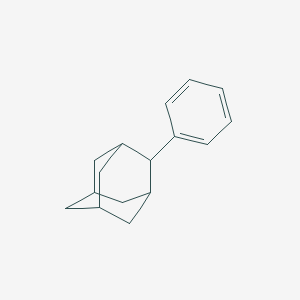

2-Phenyladamantane is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound features a phenyl group attached to the adamantane framework, which imparts unique chemical and physical properties. Adamantane derivatives, including this compound, are known for their stability and rigidity, making them valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Phenyladamantane can be synthesized through several methods. One common approach involves the reaction of 2-adamantanone with phenylmagnesium bromide (a Grignard reagent) in diethyl ether, followed by hydrolysis to yield this compound . The reaction conditions typically involve:

Reagents: 2-adamantanone, phenylmagnesium bromide, diethyl ether.

Conditions: The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Analyse Chemischer Reaktionen

2-Phenyladamantane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it to more saturated derivatives using reagents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl ring.

Major Products:

Oxidation: 2-Phenyladamantanone.

Reduction: 2-Phenyladamantanol.

Substitution: Various substituted phenyladamantanes depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Phenyladamantane serves as a valuable building block in organic synthesis. It is used to create more complex molecules and study reaction mechanisms. For instance, derivatives of this compound have been synthesized for use in constructing novel cage compounds and other advanced materials .

| Application | Description |

|---|---|

| Building Block | Used to synthesize complex organic molecules |

| Reaction Mechanisms | Studied for understanding various organic reactions |

| Advanced Materials | Involved in the development of polymers and nanomaterials |

Biology

Research into the biological activities of this compound derivatives has revealed potential antiviral and anticancer properties. For example, derivatives such as 2,2-bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane (DPA) have shown significant growth inhibition in human cancer cell lines, particularly colorectal cancer cells .

| Biological Activity | Effect |

|---|---|

| Antiviral | Some derivatives inhibit viral replication by blocking ion channels |

| Anticancer | Induces growth inhibition in various cancer cell lines |

Medicine

In medicinal chemistry, certain adamantane derivatives are utilized as antiviral agents and drug delivery systems. The rigid structure of adamantane provides a robust scaffold for drug design, enhancing the stability and efficacy of pharmaceutical compounds .

Case Study 1: Anticancer Effects of DPA

A study demonstrated that DPA induced growth inhibition in human colon cancer cell lines (Colo 205, HT-29, HCT-15). The mechanism involved the activation of p21 and p53 pathways, leading to cell cycle arrest at the G0/G1 phase. This highlights the potential of adamantane derivatives in cancer therapeutics .

Case Study 2: Adsorption Behavior

Research on the adsorption behavior of aryl-substituted adamantanes on graphitized thermal carbon black surfaces provided insights into their interactions with surfaces relevant for materials science applications.

Wirkmechanismus

The mechanism of action of 2-Phenyladamantane and its derivatives often involves interactions with biological targets such as enzymes or receptors. For example, adamantane derivatives like amantadine inhibit viral replication by blocking ion channels in the viral envelope. The phenyl group in this compound can enhance binding affinity and specificity to target molecules .

Vergleich Mit ähnlichen Verbindungen

2-Phenyladamantane can be compared with other adamantane derivatives:

Adamantane: The parent compound, used in various chemical and industrial applications.

1-Phenyladamantane: Similar structure but with the phenyl group attached at a different position, leading to different chemical properties.

2-Adamantanone: A precursor in the synthesis of this compound, used in various synthetic applications

Uniqueness: this compound’s unique structure, combining the rigidity of adamantane with the reactivity of the phenyl group, makes it particularly valuable in synthesizing complex molecules and studying reaction mechanisms .

Biologische Aktivität

2-Phenyladamantane, a derivative of adamantane, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties that make it a subject of interest for further research. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique adamantane core structure with a phenyl group attached at the second position. This configuration contributes to its biological activity through enhanced binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Similar to other adamantane derivatives, it may inhibit viral replication by blocking ion channels in viral envelopes. The presence of the phenyl group can enhance the compound's ability to interact with target molecules, potentially increasing its efficacy against specific pathogens or cancer cells.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. For instance, some studies have shown that adamantane derivatives can effectively inhibit viruses such as influenza by interfering with their replication processes. The mechanism typically involves the blockade of M2 ion channels in the viral envelope, which is crucial for viral uncoating and replication .

Anticancer Properties

In addition to antiviral effects, this compound has been investigated for its anticancer potential. Studies have demonstrated that certain derivatives possess antiproliferative effects on various cancer cell lines. For example, compounds derived from adamantane have shown significant cytotoxicity against human colon cancer cells, inducing apoptosis and inhibiting cell proliferation .

Study 1: Antiviral Efficacy

A study focused on the antiviral activity of this compound derivatives reported promising results against influenza viruses. The derivatives were tested for their ability to inhibit viral replication in vitro, with findings suggesting a dose-dependent response. The most effective compounds demonstrated IC50 values comparable to established antiviral agents like amantadine.

Study 2: Anticancer Activity

In another study examining the anticancer effects of adamantane derivatives, researchers evaluated the efficacy of this compound against various cancer cell lines. The results indicated that certain derivatives induced significant apoptosis in human leukemic cells by elevating reactive oxygen species levels. This suggests a potential mechanism where oxidative stress plays a role in mediating the anticancer effects .

Quantitative Structure-Activity Relationship (QSAR)

To further understand the relationship between chemical structure and biological activity, QSAR modeling has been employed. This approach correlates physicochemical properties of this compound derivatives with their observed biological activities. Key structural features influencing bioactivity were identified, aiding in the optimization and design of more effective compounds.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-phenyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20/c1-2-4-13(5-3-1)16-14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-16H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQZYLIXDPNHFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335789 | |

| Record name | 2-phenyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19066-24-1 | |

| Record name | 2-phenyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the preferred conformation of the phenyl ring in 2-phenyladamantane and how does this compare to 2-phenylcyclohexane?

A1: Research utilizing 1H NMR spectroscopy and molecular orbital calculations reveals distinct conformational preferences for the phenyl ring in these two compounds. In 2-phenylcyclohexane, the equatorial isomer with the phenyl ring lying in the symmetry plane of the cyclohexane ring (parallel conformation) is most stable []. Conversely, this compound favors the perpendicular conformation, where the phenyl ring is perpendicular to the Csp2-Csp3 bond, mimicking the conformation of an axial phenylcyclohexane []. This difference highlights the influence of the rigid adamantane framework on substituent conformation.

Q2: How does the rotational barrier around the Csp2-Csp3 bond in this compound compare to that in 2-phenylcyclohexane?

A2: Despite their conformational differences, both this compound and 2-phenylcyclohexane exhibit similar apparent twofold barriers to rotation around the Csp2-Csp3 bond, approximately 7.5 kJ/mol and 7.1 kJ/mol, respectively []. This similarity suggests that the rotational barrier is primarily influenced by local steric interactions rather than the overall molecular framework.

Q3: Can this compound be used as a building block in organic synthesis?

A3: Yes, this compound derivatives can be synthesized and utilized in the creation of more complex molecules. For instance, 2-phenyl-1-boraadamantane complexes have proven valuable in the synthesis of novel cage compounds []. Additionally, 2-phenyl-2-adamantanol can be used as a precursor for 2-phenyl-2-adamantanamine hydrochloride, a compound with potential applications in medicinal chemistry [].

Q4: Has the adsorption behavior of this compound been investigated?

A4: Studies have explored the adsorption of this compound and related aryl-substituted adamantanes on graphitized thermal carbon black surfaces []. These investigations provide insights into the interaction of these molecules with surfaces, which could be relevant for applications in materials science and separation technologies.

Q5: What is the impact of solvent on the heterolysis of 2-halo-2-phenyladamantanes?

A5: Research has demonstrated that the rate of heterolysis of 2-halo-2-phenyladamantanes is significantly influenced by the solvent environment []. This effect arises from the varying ability of different solvents to stabilize the developing charges in the transition state of the heterolysis reaction. Understanding these solvent effects is crucial for optimizing reaction conditions and yields.

Q6: Have there been any studies on the stereochemistry of reactions involving this compound derivatives?

A6: Yes, studies investigating the synthesis of adamantane derivatives from α,β-unsaturated acid chlorides and 4,4-disubstituted cyclohexanone enamines have provided valuable insights into the stereochemical outcome of reactions involving intermediates related to this compound []. The research revealed that the stereochemistry of the final products is significantly influenced by the stereochemistry of [, ] sigmatropic rearrangements occurring during the reaction pathway. These findings highlight the importance of considering stereochemical factors in the design and optimization of synthetic routes involving similar adamantane derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.